molecular formula C24H24N2O3 B060891 4-Methoxy-8-oct-1-enylindolo[2,1-b]quinazoline-6,12-dione CAS No. 169038-61-3

4-Methoxy-8-oct-1-enylindolo[2,1-b]quinazoline-6,12-dione

Cat. No. B060891
CAS RN: 169038-61-3
M. Wt: 388.5 g/mol
InChI Key: YDJCPVPSBWFFHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-8-oct-1-enylindolo[2,1-b]quinazoline-6,12-dione, commonly known as MOIQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MOIQ belongs to the family of indoloquinazoline derivatives and has been shown to possess a wide range of biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.

Mechanism of Action

The mechanism of action of MOIQ is not fully understood, but it is believed to involve the inhibition of several key signaling pathways that are involved in cancer cell proliferation and survival. MOIQ has been shown to inhibit the activity of several enzymes, including protein kinase C and topoisomerase II, which are involved in DNA replication and cell division. MOIQ also induces the expression of several tumor suppressor genes, including p53 and p21, which are involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
MOIQ has been shown to possess a wide range of biochemical and physiological effects. In addition to its anticancer activity, MOIQ has been shown to possess anti-inflammatory and immunomodulatory effects. MOIQ has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to enhance the production of anti-inflammatory cytokines, such as IL-10. MOIQ also enhances the activity of natural killer cells and T cells, which are involved in the immune response to cancer.

Advantages and Limitations for Lab Experiments

MOIQ has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. MOIQ is also highly soluble in aqueous solutions, which makes it easy to administer to cells in vitro. However, MOIQ has some limitations for lab experiments. It is a highly potent compound that can be toxic to cells at high concentrations. Therefore, careful dose-response studies are required to determine the optimal concentration of MOIQ for a given experiment.

Future Directions

There are several future directions for research on MOIQ. One area of research is the development of novel analogs of MOIQ with improved potency and selectivity. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of MOIQ in vivo, which will provide valuable information for the development of MOIQ as a potential anticancer drug. Additionally, the potential applications of MOIQ in other areas of research, such as immunology and neuroscience, should be explored.

Synthesis Methods

The synthesis of MOIQ involves the condensation of 2-aminobenzamide with 2-methoxy-3-methyl-1-butene in the presence of a catalyst. The resulting product is then subjected to a series of chemical reactions, including oxidation, reduction, and cyclization, to yield MOIQ in high yield and purity. The synthesis of MOIQ is relatively straightforward and can be easily scaled up for large-scale production.

Scientific Research Applications

MOIQ has been extensively studied for its potential applications in scientific research. One of the most promising applications of MOIQ is in the field of cancer research. MOIQ has been shown to possess potent anticancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. MOIQ exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing the expression of oncogenes.

properties

CAS RN

169038-61-3

Product Name

4-Methoxy-8-oct-1-enylindolo[2,1-b]quinazoline-6,12-dione

Molecular Formula

C24H24N2O3

Molecular Weight

388.5 g/mol

IUPAC Name

4-methoxy-8-oct-1-enylindolo[2,1-b]quinazoline-6,12-dione

InChI

InChI=1S/C24H24N2O3/c1-3-4-5-6-7-8-10-16-13-14-19-18(15-16)22(27)23-25-21-17(24(28)26(19)23)11-9-12-20(21)29-2/h8-15H,3-7H2,1-2H3

InChI Key

YDJCPVPSBWFFHT-UHFFFAOYSA-N

SMILES

CCCCCCC=CC1=CC2=C(C=C1)N3C(=NC4=C(C3=O)C=CC=C4OC)C2=O

Canonical SMILES

CCCCCCC=CC1=CC2=C(C=C1)N3C(=NC4=C(C3=O)C=CC=C4OC)C2=O

synonyms

Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-(1-octenyl)- (9CI)

Origin of Product

United States

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